molecular formula C6H11ClN4O2 B014450 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate CAS No. 49575-10-2

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

Cat. No. B014450
CAS RN: 49575-10-2
M. Wt: 206.63 g/mol
InChI Key: VKGNYWVXNRYHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate (2M5NI-HCl) is a derivative of the nitroimidazole family of compounds that have been used for a variety of scientific applications. It is a water-soluble compound with a molecular weight of 240.3 g/mol and a melting point of 248.3°C. 2M5NI-HCl has been used in a variety of scientific research applications, including biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

  • Bioreductive Activation for Drug Delivery : The 2-nitroimidazol-5-ylmethyl unit, which is structurally related to the compound , has potential as a prodrug system for selective drug delivery to hypoxic tissues. This is achieved through bioreductive activation of the PARP inhibitor 5-bromoisoquinolinone (Parveen, Naughton, Whish, & Threadgill, 1999).

  • Antibacterial Activity : Derivatives of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole, such as 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole, exhibit notable antibacterial activity. This activity was observed when synthesized using 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride (Demirayak, Karaburun, & Kiraz, 1999).

  • Structural Analysis : Studies have been conducted on the crystallization and geometric features of similar nitroimidazole compounds, providing insights into their molecular structure (Kubicki & Wagner, 2008).

  • Synthesis and Reactivity : Research has also focused on the synthesis and reactivity of various nitroimidazole derivatives. For example, the successful synthesis of 5-amino-1-methyl-4-nitroimidazole and its reactions, indicating the versatility of the nitro group at position 5 of nitroimidazoles (Lian et al., 2018).

  • Hypoxia-Selective Cytotoxicity : Some nitroimidazole compounds, including 2-nitroimidazole mustard, have shown hypoxia-selective cytotoxicity, making them potential candidates for targeted cancer therapy (Lee, Palmer, Wilson, & Denny, 1998).

  • Antimicrobial Activities : Novel nitroimidazole derivatives, when combined with certain compounds, display moderate antimicrobial activity, highlighting their potential in pharmaceutical applications (Benkli et al., 2003).

  • Electro-Organic Synthesis : The electro-organic synthesis of related compounds like 1-(3-chloro-2-hydroxy propyl)-2-methyl-5-aminoimidazole has been achieved, demonstrating the compound's applicability in various synthetic processes (Sharma, Sharma, Mourya, & Kumari, 2009).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and is suspected of causing cancer . It should be stored locked up and any disposal should be to an approved waste disposal plant .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate involves the reaction of 2-methyl-5-nitroimidazole with 2-chloroethylamine hydrochloride in the presence of a base followed by the addition of hydrochloric acid to form the dihydrochloride salt. The monohydrate form is obtained by crystallization from water.", "Starting Materials": [ "2-methyl-5-nitroimidazole", "2-chloroethylamine hydrochloride", "Base (e.g. NaOH)", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-5-nitroimidazole and 2-chloroethylamine hydrochloride in a suitable solvent (e.g. ethanol, methanol) in a 1:1 molar ratio.", "Step 2: Add a base (e.g. NaOH) to the reaction mixture to deprotonate the amine group of 2-chloroethylamine and facilitate the nucleophilic attack of the nitrogen on the imidazole ring.", "Step 3: Stir the reaction mixture at room temperature or under reflux for a suitable period of time (e.g. 12-24 hours).", "Step 4: Add hydrochloric acid to the reaction mixture to protonate the amine group and form the dihydrochloride salt.", "Step 5: Isolate the product by filtration or crystallization from water to obtain the monohydrate form." ] }

CAS RN

49575-10-2

Molecular Formula

C6H11ClN4O2

Molecular Weight

206.63 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10N4O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H

InChI Key

VKGNYWVXNRYHTN-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl

Canonical SMILES

CC1=NC=C(N1CCN)[N+](=O)[O-].Cl

Other CAS RN

49575-10-2

Pictograms

Irritant; Health Hazard

synonyms

2-(2-Methyl-5-nitro-1H-imidazolyl)ethylamine Dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
Reactant of Route 6
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.